5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Description
Evolutionary Significance of Complex Terpenoid Scaffolds in Microbial Defense
The evolutionary development of polycyclic diterpenoids, including the title compound, is rooted in their role as chemical defenses. Terpenoid biosynthesis pathways have been refined over millennia to produce molecules capable of disrupting microbial membranes, inhibiting pathogen enzymes, or deterring herbivory. For example, diterpenoid alkaloids from Delphinium and Aconitum species exhibit broad antimicrobial properties by targeting ion channels and neurotransmitter receptors in pests. Similarly, maize produces kauralexins and zealexins—diterpenoid phytoalexins—that directly inhibit fungal growth through membrane disruption.
The structural complexity of these molecules enhances their specificity and efficacy. The title compound’s fused indane and cyclohexane rings, combined with hydroxyl and cyclopropyl groups, suggest a mechanism of action involving stereospecific interactions with microbial proteins or lipids. Such scaffolds are often recalcitrant to degradation, providing long-lasting protection. A comparative analysis of diterpenoid classes highlights their evolutionary adaptability (Table 1).
Table 1: Structural and Functional Diversity of Bioactive Diterpenoids
The cyclopropyl moiety in the title compound is particularly noteworthy. Cyclopropane rings, though energetically unfavorable, are prevalent in microbial metabolites like coronatine and kasugamycin, where they enhance molecular rigidity and target binding. This feature, combined with the compound’s conjugated double bonds, may facilitate interactions with bacterial efflux pumps or fungal cytochrome P450 enzymes, akin to the action of dolabellane diterpenes against methicillin-resistant Staphylococcus aureus.
Historical Context of Bioactive Indane Derivatives in Antibiotic Discovery
Indane derivatives, characterized by their fused benzene and cyclopentane rings, have been pivotal in antibiotic development since the mid-20th century. Early studies on indane-based compounds like indomethacin revealed their anti-inflammatory properties, spurring interest in related scaffolds for infectious disease applications. The title compound’s indane subunit aligns with this tradition, offering a rigid platform for functional group diversification.
Diterpenoid alkaloids containing indane-like frameworks, such as those isolated from Aconitum heterophyllum, demonstrated early promise against protozoal infections. These findings catalyzed synthetic efforts to optimize indane derivatives for enhanced bioavailability and target selectivity. For instance, modifications to the indane core’s substitution pattern improved activity against Plasmodium falciparum in artemisinin-inspired hybrids.
The compound’s 4-methylidenecyclohexane-1,3-diol moiety further reflects historical trends in natural product-inspired drug design. Similar diol groups in paclitaxel and andrographolide contribute to hydrogen bonding with tubulin or NF-κB, respectively. In the context of antibiotic resistance, such polar groups may counteract pathogen efflux mechanisms by increasing molecular hydrophilicity, as seen in tetracycline derivatives.
Recent advances in biomimetic synthesis, such as mercury(II)-mediated cyclizations, have enabled scalable production of polycyclic diterpenoids. These methods could facilitate structure-activity relationship (SAR) studies on the title compound, particularly regarding the stereochemical influence of its cyclopropyl and hydroxybutenyl substituents. Comparative SAR analyses of indane diterpenoids (Table 2) underscore the pharmacophoric importance of ring junction stereochemistry and oxygenated side chains.
Table 2: Bioactive Indane-Containing Diterpenoids and Their Targets
The integration of indane motifs into hybrid scaffolds, as seen in the title compound, represents a modern extension of these principles. Such hybrids aim to synergize the pharmacodynamic strengths of diterpenoids with the pharmacokinetic advantages of synthetic fragments, mirroring the development of β-lactamase inhibitors like clavulanic acid.
Properties
Molecular Formula |
C26H38O3 |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H38O3/c1-17-20(15-22(27)16-25(17)29)11-8-18-5-4-14-26(2)21(12-13-23(18)26)6-3-7-24(28)19-9-10-19/h3,7-8,11,19,21-25,27-29H,1,4-6,9-10,12-16H2,2H3 |
InChI Key |
GKZFLYUIBWGCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC(=CC=C3CC(CC(C3=C)O)O)C1CCC2CC=CC(C4CC4)O |
Origin of Product |
United States |
Preparation Methods
Indene Ring Formation
| Method | Description | Conditions |
|---|---|---|
| Diels-Alder Reaction | Reaction between a diene and a dienophile to form a six-membered ring. | High pressure, heat |
| Intramolecular Cyclization | Cyclization of a precursor molecule to form the indene ring. | Acidic conditions, reflux |
Cyclopropanation
| Method | Description | Conditions |
|---|---|---|
| Simmons-Smith Reaction | Uses a zinc-copper couple and an alkyl halide to form cyclopropanes. | Mild conditions, often in ether solvents |
| Diazo Compound Reaction | Involves the decomposition of diazo compounds in the presence of a metal catalyst. | Often requires a catalyst like copper or rhodium |
Double Bond Formation
| Method | Description | Conditions |
|---|---|---|
| Wittig Reaction | Uses a phosphonium ylide to form an alkene. | Mild conditions, often in polar aprotic solvents |
| Elimination Reaction | Involves the removal of a leaving group to form a double bond. | Basic conditions, heat |
Hydroxylation and Final Assembly
| Method | Description | Conditions |
|---|---|---|
| Epoxidation | Forms an epoxide ring which can be opened to introduce hydroxyl groups. | Oxidizing conditions, often with peracids |
| Coupling Reactions | Involves connecting different parts of the molecule using reactions like Suzuki or Heck coupling. | Palladium catalysts, often in aprotic solvents |
Chemical Reactions Analysis
Types of Reactions
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the double bonds would result in saturated hydrocarbons.
Scientific Research Applications
5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol:
Chemistry: As a complex organic molecule, it can be used in studies related to reaction mechanisms, synthesis of new compounds, and material science.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol exerts its effects would depend on its interaction with molecular targets. The compound’s functional groups and ring structures suggest it could interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Analysis Table
Research Findings and Implications
- Stereochemical Sensitivity : The target compound’s (1R,3S,5Z) configuration is critical for binding to the vitamin D receptor (VDR). Substitution at the indenyl or cyclopropyl positions alters receptor affinity and metabolic stability .
- Comparative Toxicity : Calcipotriene’s cyclopropyl group reduces systemic absorption, minimizing calcemic side effects compared to calcitriol .
- Synthetic Versatility : Cyclohexane-1,3-diol derivatives demonstrate broad applicability, from pharmaceuticals (e.g., analgesics ) to agrochemicals (e.g., HPPD inhibitors ), depending on substituent design.
Biological Activity
The compound 5-[2-[1-(4-cyclopropyl-4-hydroxybut-2-enyl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol is a complex organic molecule with potential biological activity. Its unique structure, featuring multiple rings and functional groups such as hydroxyl and methylidene, suggests possible interactions with biological systems that could lead to therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 398.6 g/mol. The IUPAC name reflects its intricate structure, which includes cyclopropyl and cyclohexane rings.
| Property | Value |
|---|---|
| Molecular Formula | C26H38O3 |
| Molecular Weight | 398.6 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C26H38O3/c1-17... |
| InChI Key | GKZFLYUIBWGCHA-UHFFFAOYSA-N |
The biological activity of this compound likely involves its interaction with various molecular targets within biological systems. The functional groups present in the molecule suggest potential interactions with enzymes and receptors:
- Enzyme Inhibition : The hydroxyl groups may interact with active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : The structural features may allow binding to specific receptors, influencing signaling pathways.
Further biochemical studies are necessary to elucidate the exact mechanisms involved.
Antitumor Activity
Research has shown that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- A study on related compounds demonstrated potent in vitro antitumor activity against human colon cancer cell lines (HCT116 and HT29) with GI50 values of 40 nM and 380 nM respectively .
Cytotoxicity
The cytotoxic effects of similar compounds have been observed in various cancer cell lines. For example:
- Compounds derived from hydroxycyclohexadienones showed selective cytotoxicity against certain renal and colon cell lines in the NCI Developmental Therapeutics Screening Program .
Case Study 1: Structure-Activity Relationship (SAR)
A series of derivatives based on the core structure of 5-[2-[1-(4-cyclopropyl... showed varied biological activities depending on the substitution patterns on the cyclohexane and cyclopropyl rings. This highlights the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: In Vivo Studies
In vivo studies using animal models have indicated that compounds similar to this one can exhibit significant antitumor effects when administered at specific dosages. For instance, certain derivatives showed promising results against xenograft models in nude mice .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for this compound, and how can stereochemical purity be ensured?
- Methodology :
- Cyclocondensation : Use 3-fluorobenzaldehyde and cyclohexane-1,3-dione under reflux with acid catalysis (e.g., H₂SO₄) to form the cyclohexane-dione core. Optimize reaction time and temperature to minimize byproducts .
- Stereochemical Control : Employ chiral catalysts (e.g., Rhodium complexes) during key steps like allylic hydroxylation. Confirm enantiomeric excess via chiral HPLC or polarimetry .
- Purification : Use column chromatography with silica gel (hexane/EtOAc gradient) followed by recrystallization in ethanol/water to isolate high-purity fractions .
Q. Which analytical techniques are optimal for structural characterization?
- Methodology :
- HPLC : Use a C18 column with a methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) to assess purity. Compare retention times against standards .
- NMR : Conduct ¹H/¹³C NMR in deuterated DMSO to identify hydroxyl groups (δ 4.5–5.5 ppm) and conjugated double bonds (δ 5.5–6.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 456.3) and fragmentation patterns .
Q. How should stability studies be designed to evaluate storage conditions?
- Methodology :
- Accelerated Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days. Use Arrhenius kinetics to predict shelf life .
- Light Sensitivity : Expose to UV light (300–400 nm) for 48 hours. Quantify photodegradants using LC-MS/MS .
- Solution Stability : Prepare stock solutions in methanol/water (1:1) and measure pH-dependent hydrolysis over 24 hours .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
- Methodology :
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., cell lines, serum-free media) to isolate compound-specific effects. Compare results against structurally similar analogs (e.g., oxyresveratrol derivatives) .
- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., oxidation byproducts) that may interfere with activity. Correlate impurity levels with bioassay outcomes .
Q. What strategies elucidate metabolic pathways in preclinical models?
- Methodology :
- Radiolabeling : Synthesize a ¹⁴C-labeled analog and administer to rodent models. Collect plasma, urine, and feces for metabolite profiling via radio-HPLC .
- Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat). Identify phase I metabolites (e.g., hydroxylation products) using UPLC-QTOF .
- Biliary Excretion Studies : Cannulate bile ducts in rats to capture conjugated metabolites (e.g., glucuronides) .
Q. Which computational approaches predict protein-compound interactions?
- Methodology :
- Molecular Docking : Use the InChIKey (e.g.,
KANCZQSRUGHECB-UHFFFAOYSA-N) to generate 3D conformers. Dock into vitamin D receptor (VDR) active sites using AutoDock Vina . - Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories. Analyze hydrogen bonding (e.g., between hydroxyl groups and Arg274/VDR) .
- QSAR Modeling : Corolate substituent effects (e.g., cyclopropyl groups) with activity using CoMFA/CoMSIA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
